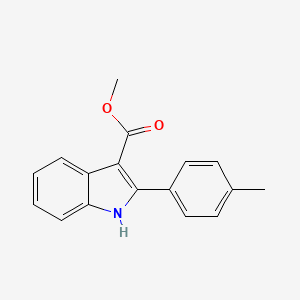

methyl 2-(4-methylphenyl)-1H-indole-3-carboxylate

CAS No.: 1098340-29-4

Cat. No.: VC4485962

Molecular Formula: C17H15NO2

Molecular Weight: 265.312

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1098340-29-4 |

|---|---|

| Molecular Formula | C17H15NO2 |

| Molecular Weight | 265.312 |

| IUPAC Name | methyl 2-(4-methylphenyl)-1H-indole-3-carboxylate |

| Standard InChI | InChI=1S/C17H15NO2/c1-11-7-9-12(10-8-11)16-15(17(19)20-2)13-5-3-4-6-14(13)18-16/h3-10,18H,1-2H3 |

| Standard InChI Key | OEUQMMHSABGNLU-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)OC |

Introduction

Synthetic Methodologies

Copper(II)-Catalyzed Sequential Coupling Reactions

A pivotal synthesis route involves copper(II)-catalyzed sequential Chan–Lam and cross-dehydrogenative coupling reactions. In this method, 2-(4-methylphenyl)-1H-indole-3-carboxylic acid undergoes esterification with methanol in the presence of a copper catalyst. The reaction proceeds via:

-

Chan–Lam coupling to introduce the 4-methylphenyl group at the 2-position.

-

Cross-dehydrogenative coupling to form the methoxycarbonyl moiety at the 3-position .

Key conditions include:

This method emphasizes atom economy and avoids hazardous reagents, aligning with green chemistry principles.

Fischer Indole Synthesis

An alternative approach adapts the Fischer indole synthesis, a classical method for constructing indole rings. Phenylhydrazine derivatives react with ketones (e.g., 4-methylacetophenone) under acidic conditions (e.g., polyphosphoric acid) to form the indole core . Subsequent formylation at the 3-position via Vilsmeier-Haack reaction (using POCl₃ and DMF) introduces the carboxyl group, which is then esterified with methanol . While less efficient than copper catalysis, this route offers flexibility in modifying substituents.

Physicochemical Properties

Methyl 2-(4-methylphenyl)-1H-indole-3-carboxylate exhibits the following properties:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 265.31 g/mol | |

| Boiling Point | 474.2 ± 33.0 °C | |

| Density | 1.2 ± 0.1 g/cm³ | |

| LogP (Hydrophobicity) | 3.9 | |

| Vapor Pressure | 0.0 ± 1.2 mmHg at 25°C |

The compound is a crystalline solid at room temperature, with moderate solubility in polar aprotic solvents (e.g., DMSO) and low solubility in water . Its topological polar surface area (42.1 Ų) suggests potential bioavailability, a critical factor in drug design .

Spectral Characterization

Infrared (IR) Spectroscopy

The IR spectrum reveals key functional groups:

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆):

¹³C NMR:

Mass Spectrometry

The GC-MS spectrum shows a molecular ion peak at m/z 265.11, consistent with the molecular formula C₁₇H₁₅NO₂ . Fragmentation patterns include loss of the methoxy group (-31 Da) and cleavage of the ester moiety (-44 Da) .

| Parameter | Specification | Source |

|---|---|---|

| Hazard Codes | H303, H313, H333 | |

| Precautionary Measures | Use gloves, eye protection | |

| Storage | -20°C in inert atmosphere |

The compound is harmful if swallowed, inhaled, or absorbed through skin. Proper ventilation and personal protective equipment (PPE) are mandatory during handling .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume